molecular formula C25H25N5O4 B12739487 N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide CAS No. 109358-73-8

N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide

Cat. No.: B12739487
CAS No.: 109358-73-8
M. Wt: 459.5 g/mol
InChI Key: DNLNFMHVTWZTQF-UHFFFAOYSA-N
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Description

N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-methylphenyl group and a nitrobenzohydrazide moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide typically involves multiple steps, starting with the preparation of the piperazine derivative. . The final step involves the coupling of the piperazine derivative with 4-nitrobenzohydrazide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The piperazine ring allows for substitution reactions, introducing different functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperazine ring, resulting in a range of derivatives with different properties.

Scientific Research Applications

N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and nitrobenzohydrazide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and nitrobenzohydrazide compounds, such as:

  • N-(4-(3-methylphenyl)piperazine-1-carbonyl)benzamide
  • 4-nitro-N’-(4-(3-methylphenyl)piperazine-1-carbonyl)benzohydrazide

Uniqueness

N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

109358-73-8

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide

InChI

InChI=1S/C25H25N5O4/c1-18-3-2-4-23(17-18)28-13-15-29(16-14-28)25(32)20-5-9-21(10-6-20)26-27-24(31)19-7-11-22(12-8-19)30(33)34/h2-12,17,26H,13-16H2,1H3,(H,27,31)

InChI Key

DNLNFMHVTWZTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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